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Compound of Interest

Compound Name: Urazole

Cat. No.: B1197782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the crystal structure determination of novel urazole compounds and

their derivatives. Urazole, a five-membered heterocyclic scaffold, is of significant interest in

medicinal chemistry due to its diverse biological activities, including analgesic, antibacterial,

anti-inflammatory, and anticancer properties. The determination of the precise three-

dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is

paramount for understanding their structure-activity relationships (SAR) and for the rational

design of new therapeutic agents.

This guide details the experimental protocols for synthesis, crystallization, and X-ray

crystallographic analysis, presents crystallographic data for a novel triazole-containing

heterocyclic system, and explores the interaction of such compounds with key cellular signaling

pathways.

Data Presentation: Crystallographic Analysis of a
Novel Triazole-Containing Heterocycle
The following tables summarize the crystallographic data for a novel 1,2,4-

triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, a complex heterocyclic system containing

the 1,2,4-triazole core, which is structurally related to urazole. The data is extracted from a
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published study and serves as an exemplar for the type of quantitative information obtained

from single-crystal X-ray diffraction analysis.[1]

Table 1: Crystal Data and Structure Refinement.[1]
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Parameter Value

Empirical formula C₁₈H₁₁BrN₄S

Formula weight 403.28

Temperature 170(2) K

Wavelength 0.71073 Å

Crystal system Triclinic

Space group P-1

Unit cell dimensions

a 5.9308(2) Å

b 10.9695(3) Å

c 14.7966(4) Å

α 100.5010(10)°

β 98.6180(10)°

γ 103.8180(10)°

Volume 900.07(5) Å³

Z 2

Density (calculated) 1.487 Mg/m³

Absorption coefficient 2.589 mm⁻¹

F(000) 404

Data collection

Theta range for data collection 2.116 to 25.998°

Index ranges -7<=h<=7, -13<=k<=13, -18<=l<=18

Reflections collected 16223

Independent reflections 3527 [R(int) = 0.0385]
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Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3527 / 0 / 226

Goodness-of-fit on F² 1.047

Final R indices [I>2sigma(I)] R1 = 0.0305, wR2 = 0.0768

R indices (all data) R1 = 0.0366, wR2 = 0.0805

Largest diff. peak and hole 0.472 and -0.482 e.Å⁻³

Table 2: Selected Bond Lengths (Å).[1]

Bond Length (Å) Bond Length (Å)

S(1)-C(1) 1.761(2) N(3)-C(9) 1.385(3)

N(1)-C(1) 1.314(3) N(4)-C(10) 1.391(3)

N(1)-N(2) 1.389(2) C(2)-C(3) 1.428(3)

N(2)-C(2) 1.311(3) C(11)-C(12) 1.384(4)

N(3)-C(1) 1.372(3) C(15)-C(16) 1.382(4)

Table 3: Selected Bond Angles (°).[1]

Atoms Angle (°) Atoms Angle (°)

C(1)-N(1)-N(2) 113.19(18) N(3)-C(9)-C(8) 131.0(2)

C(2)-N(2)-N(1) 103.79(17) N(4)-C(10)-C(5) 121.2(2)

C(1)-N(3)-C(9) 124.93(19) C(12)-C(11)-C(10) 119.5(2)

C(1)-N(3)-C(2) 108.20(17) C(13)-C(14)-Br(1) 119.42(19)

C(9)-N(3)-C(2) 126.86(19) C(15)-C(14)-Br(1) 120.3(2)
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Experimental Protocols
This section provides a detailed methodology for the synthesis, crystallization, and single-

crystal X-ray diffraction analysis of novel urazole-related compounds, based on established

procedures.[1]

Synthesis of a Novel 1,2,4-
Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative[1]

Reaction Setup: A mixture of 4-amino-5-indolyl-1,2,4-triazole-3-thione (2.0 mmol) and 4'-

bromoacetophenone (2.1 mmol) is prepared in 10 mL of methanol.

Catalyst Addition: Concentrated hydrochloric acid (0.3 mL) is added to the mixture.

Reflux: The reaction mixture is refluxed for 6 hours.

Work-up: After cooling, the precipitate is collected by filtration.

Purification: The crude product is purified by recrystallization from methanol to yield the final

compound.

Crystallization[1]
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a methanol

solution of the purified compound at room temperature.

Single-Crystal X-ray Diffraction Analysis[1]
Crystal Mounting: A suitable single crystal is selected and mounted on a loop using cryo-oil.

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 170 K)

using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

Cell Refinement and Data Reduction: The collected data is processed using software

packages such as CrysAlisPro or Denzo-Scalepack for cell refinement and data reduction.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F² using software like SHELXL. All non-hydrogen
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atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and

refined using a riding model.

Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the experimental

workflow for crystal structure determination and key signaling pathways that can be modulated

by bioactive urazole derivatives.
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Experimental workflow for crystal structure determination.
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PI3K/Akt signaling pathway and potential inhibition by urazole derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1197782?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytokine

Cytokine Receptor

Binds

JAK

STAT

Recruits & Phosphorylates

STAT Dimer

Dimerizes

Nucleus

Translocates to

Gene Expression
(Inflammation, Proliferation)

Regulates

Novel Urazole
Derivative

Inhibits

Click to download full resolution via product page

JAK-STAT signaling pathway and potential inhibition by urazole derivatives.

Discussion
The determination of the crystal structure of novel urazole compounds is a critical step in the

drug discovery process. The precise knowledge of the three-dimensional arrangement of

atoms, bond lengths, and bond angles, as exemplified by the data presented for the 1,2,4-

triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, allows for a detailed understanding of the

molecule's conformation and potential interaction with biological targets.
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The biological activity of many heterocyclic compounds, including those containing a urazole or

related triazole moiety, is often attributed to their ability to modulate key cellular signaling

pathways. The PI3K/Akt and JAK-STAT pathways are frequently implicated in cancer and

inflammatory diseases. As indicated in the literature, derivatives of pyridazino[4,5-b]indol-4-one

have shown inhibitory activity against PI3K.[1] This suggests that novel urazole-based

compounds could be designed to target specific kinases within these pathways. The signaling

pathway diagrams illustrate the key components of the PI3K/Akt and JAK-STAT pathways and

highlight how novel urazole derivatives could potentially exert their therapeutic effects through

inhibition of critical nodes such as PI3K or JAK.

The experimental protocols outlined in this guide provide a framework for the successful

synthesis, crystallization, and structural elucidation of new urazole-based chemical entities.

The combination of synthetic chemistry, crystallography, and biological evaluation is essential

for the advancement of novel urazole compounds as potential therapeutic agents. The detailed

structural information obtained from X-ray crystallography will continue to be a cornerstone of

modern drug design, enabling the development of more potent and selective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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